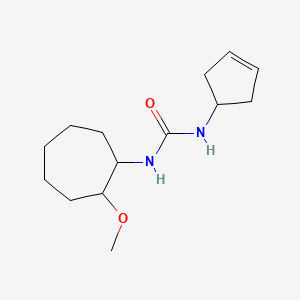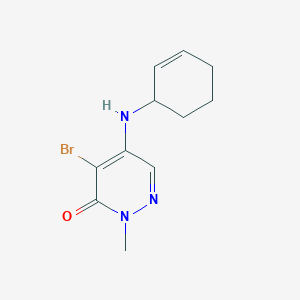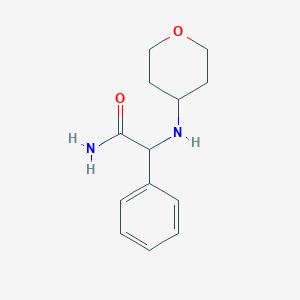
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine neurotransmitter systems in the brain. It has also been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes including pain perception and neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and reward. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine in lab experiments is its selectivity for sigma-1 receptors. This allows for more specific and targeted studies of the physiological processes involving these receptors. However, one of the limitations is the lack of knowledge about its long-term effects and potential toxicity.
Direcciones Futuras
There are several future directions for research involving 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine. One area of interest is its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for addiction and substance abuse disorders. Further studies are also needed to determine its long-term effects and potential toxicity.
Conclusion:
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is a novel compound that has shown promising results in scientific research applications. Its potential applications in various fields such as neurology and addiction make it an interesting area of study. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
The synthesis of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine involves the reaction of 1-(2-bromoethyl)thiophene with 1-piperidin-4-ylpropan-2-amine in the presence of potassium carbonate and copper(I) iodide. The resulting compound is then treated with sodium hydrosulfide and propylsulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine has shown promising results in scientific research applications. It has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-3-11-21(18,19)17-8-6-14(7-9-17)16-13(2)12-15-5-4-10-20-15/h4-5,10,13-14,16H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDOFJHIYQHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)



![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)